2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that contains both imidazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of activities .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a pyrazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole and pyrazole derivatives, while substitution reactions can lead to a wide range of substituted products .
Scientific Research Applications
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for various diseases due to its unique structural features.
Comparison with Similar Compounds
2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical reactivity.
Pyrazole derivatives: These compounds contain the pyrazole ring and have comparable properties and applications.
Other heterocyclic compounds: Compounds with different heterocyclic ring systems can be compared based on their chemical and biological properties.
The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-imidazo[1,2-b]pyrazol-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJVMIOXYPMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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